LTURM 36

PI3K isoform selectivity PI3Kδ inhibition PI3Kβ inhibition

LTURM 36 is a benzoxazinone-based PI3Kδ inhibitor (IC50 0.64 μM) with defined 7.8-fold selectivity over PI3Kβ. Ideal for PTEN-deficient tumor models and SAR studies. Validated in A498 renal cancer cells (92% growth inhibition at 10 μM). Structurally distinct from clinical PI3K inhibitors, offering a unique chemical scaffold for isoform-specific pathway analysis. Ships worldwide for research use.

Molecular Formula C22H18N2O3
Molecular Weight 358.4 g/mol
Cat. No. B608667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLTURM 36
SynonymsLTURM-36;  LTURM 36;  LTURM36
Molecular FormulaC22H18N2O3
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C22H18N2O3/c25-21-19-10-4-9-18(17-8-3-6-15-5-1-2-7-16(15)17)20(19)27-22(23-21)24-11-13-26-14-12-24/h1-10H,11-14H2
InChIKeyHSONTPGVHUWDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LTURM 36 (Compound 20i) for PI3K Research: A Morpholino-Benzoxazinone PI3Kδ/β Inhibitor with Defined Isoform Selectivity


LTURM 36 (also referred to as Compound 20i or 8-(naphthalen-1-yl)-2-morpholino-1,3-benzoxazin-4-one) is a small-molecule inhibitor of phosphoinositide 3-kinase (PI3K) belonging to the 2-morpholino-1,3-benzoxazin-4-one chemical class [1]. It demonstrates quantifiable inhibitory activity against PI3Kδ (IC50 = 0.64 μM) and PI3Kβ (IC50 = 5.0 μM), with a ~7.8-fold preference for the δ isoform . This compound was originally characterized as part of a structure-activity relationship (SAR) study of 8- and 6-aryl-substituted benzoxazines [1].

Why LTURM 36 Cannot Be Simply Substituted by Other PI3Kδ or Pan-PI3K Inhibitors


The PI3K family comprises four Class I isoforms (α, β, γ, δ) with distinct tissue distribution and functional roles. Pan-PI3K inhibitors or δ-selective clinical candidates (e.g., Idelalisib, Duvelisib) exhibit markedly different isoform selectivity profiles, potencies spanning multiple orders of magnitude, and divergent chemical scaffolds [1]. LTURM 36 occupies a specific niche within this landscape: it provides moderate δ potency (sub-μM range) with defined, quantifiable β/δ selectivity (~7.8-fold) on a benzoxazinone scaffold that is structurally distinct from clinically advanced quinazolinone or isoindolinone-based inhibitors [2]. Substitution with Idelalisib (δ IC50 ~2.5–65 nM; 40–300× selectivity over other isoforms) or Duvelisib (δ/γ dual inhibitor; δ IC50 ~2.5 nM, β IC50 ~85 nM) would fundamentally alter both the potency magnitude and the isoform inhibition signature of any experimental system [1].

Quantitative Differentiation Evidence for LTURM 36: Head-to-Head and Cross-Study Comparative Data


PI3Kδ vs. PI3Kβ Isoform Selectivity: LTURM 36 Demonstrates ~7.8-Fold Preference for δ

In biochemical kinase inhibition assays, LTURM 36 exhibits an IC50 of 0.64 μM against PI3Kδ and 5.0 μM against PI3Kβ, yielding a calculated δ/β selectivity ratio of approximately 7.8-fold [1]. This contrasts with clinical-stage PI3Kδ inhibitors: Idelalisib displays >200-fold selectivity for δ over β (δ IC50 = 19–65 nM vs. β IC50 = 4,000 nM) [2], while Duvelisib, a dual δ/γ inhibitor, shows a β/δ selectivity of ~34-fold (β IC50 = 85 nM vs. δ IC50 = 2.5 nM) . LTURM 36 thus provides a moderate selectivity window that permits concomitant partial β engagement at δ-inhibitory concentrations, a profile that may be advantageous for probing δ/β co-dependency in PTEN-deficient contexts [3].

PI3K isoform selectivity PI3Kδ inhibition PI3Kβ inhibition kinase profiling

Anti-Proliferative Efficacy in Renal Cancer: LTURM 36 Achieves 92% Growth Inhibition at 10 μM in A498 Cells

LTURM 36 (Compound 20i) demonstrated 92% growth inhibition (GI%) at 10 μM against the A498 renal cancer cell line, as evaluated within an NCI panel of cancer cell lines [1]. This anti-proliferative activity is attributed to its PI3Kδ inhibitory activity (IC50 = 0.64 μM), as other benzoxazine analogues lacking δ potency did not achieve comparable efficacy [2]. No direct comparator data at identical concentration in A498 cells is available for Idelalisib or Duvelisib; however, the sub-μM δ IC50 of LTURM 36 aligns with the 10 μM concentration used for the GI% measurement, supporting target engagement as the mechanistic basis [1].

renal cell carcinoma A498 cell line anti-proliferative activity cancer research

LTURM 36 Chemical Scaffold: A Morpholino-Benzoxazinone Distinct from Clinical PI3K Inhibitor Chemotypes

LTURM 36 is based on a 2-morpholino-1,3-benzoxazin-4-one core, a scaffold originally developed as a modified analogue of the pan-PI3K inhibitor LY294002 (a chromone-based compound) [1]. This chemotype is structurally distinct from clinically advanced PI3Kδ inhibitors: Idelalisib is a quinazolinone derivative, Duvelisib is an isoindolinone derivative, and Copanlisib is a pyrimidine-based inhibitor [2]. The benzoxazinone scaffold offers a distinct ATP-binding pocket interaction profile and physicochemical properties (molecular weight 358.39; logP ~3.04) that differ from clinical candidates .

chemical scaffold benzoxazinone PI3K inhibitor chemotype structural differentiation

LTURM 36 vs. LTURM 34: Divergent Target Selectivity Within the Same Benzoxazine Series

Within the same benzoxazine series, LTURM 36 (Compound 20i) and LTURM 34 (Compound 20k) exhibit fundamentally different primary target engagement. LTURM 34 is a specific DNA-PK inhibitor (IC50 = 0.034 μM) with 170-fold selectivity for DNA-PK over PI3K activity [1]. In contrast, LTURM 36 shows markedly altered selectivity toward PI3K isoforms, with PI3Kδ IC50 = 0.64 μM and PI3Kβ IC50 = 5.0 μM, but minimal DNA-PK activity relative to LTURM 34 [2]. This demonstrates that subtle structural modifications (8-naphthalen-1-yl vs. 8-dibenzothiophen-4-yl substitution) profoundly alter target engagement, underscoring that these analogues are not interchangeable for PI3K-focused studies.

DNA-PK inhibition target selectivity SAR benzoxazine series

Recommended Research Applications for LTURM 36 Based on Verified Quantitative Evidence


PI3Kδ-Dependent Renal Cancer Cell Proliferation Studies (A498 Model)

LTURM 36 is validated for anti-proliferative studies in the A498 renal cancer cell line, where it achieves 92% growth inhibition at 10 μM [1]. This makes it suitable for investigating PI3Kδ-dependent signaling in renal cell carcinoma, including downstream AKT/mTOR pathway modulation, cell cycle arrest, and apoptosis induction [2].

Probing PI3Kδ/β Co-Dependency in PTEN-Deficient Tumor Models

Given its moderate ~7.8-fold selectivity for PI3Kδ over PI3Kβ, LTURM 36 enables partial β engagement at δ-inhibitory concentrations [1]. This profile is particularly relevant for PTEN-deficient tumor models, where PI3Kβ plays a critical role in tumorigenesis and immune evasion [2]. Researchers investigating δ/β co-inhibition strategies may find LTURM 36 a useful probe compound.

Benzoxazinone Scaffold-Based SAR and Medicinal Chemistry Optimization

LTURM 36 serves as a reference compound for structure-activity relationship (SAR) studies exploring the 2-morpholino-1,3-benzoxazin-4-one scaffold [1]. Its defined activity profile (PI3Kδ IC50 = 0.64 μM, PI3Kβ IC50 = 5.0 μM) provides a benchmark for evaluating novel analogues, particularly those with modified 8-aryl substitutions [2].

Negative Control for DNA-PK Inhibition Studies Using Benzoxazine Series Compounds

In experimental systems requiring a benzoxazine-based compound that lacks significant DNA-PK inhibitory activity, LTURM 36 provides an appropriate comparator to LTURM 34 (a specific DNA-PK inhibitor with IC50 = 0.034 μM) [1]. This enables researchers to deconvolute PI3K-mediated effects from DNA-PK-mediated effects within the same chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for LTURM 36

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.